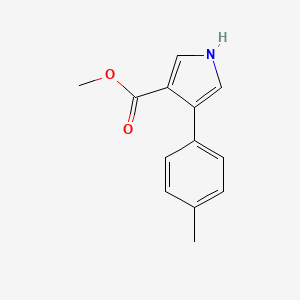

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Descripción general

Descripción

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom in the ring This particular compound features a methyl ester group at the 3-position and a 4-methylphenyl group at the 4-position of the pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylacetylene with ethyl diazoacetate in the presence of a rhodium catalyst to form the pyrrole ring . The resulting intermediate is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes regioselective electrophilic substitution due to its aromatic π-electron system. Key reactions include:

Bromination

Pyridinium bromide perbromide selectively brominates the pyrrole ring at the C5 position under mild conditions :

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pyridinium bromide perbromide | CH₂Cl₂, 0–25°C | Methyl 5-bromo-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | 75% |

The methylphenyl group directs electrophiles to the less hindered C5 position via steric and electronic effects .

Vilsmeier-Haack Formylation

The Vilsmeier reagent (POCl₃/DMF) introduces a formyl group at the C2 position :

Reaction Pathway :

-

DMF acts as a formylating agent.

-

Electrophilic attack occurs at the electron-rich C2 position.

Conditions : POCl₃, DMF, CH₂Cl₂, 25°C, 72 hrs .

Product : Methyl 2-formyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate (85% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl or pyrrole rings:

Stille Coupling

Tetramethyltin reacts with brominated derivatives to introduce methyl groups :

Example :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Methyl 5-bromo-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | Pd(PPh₃)₄ | Methyl 5-methyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | 68% |

Sonogashira Coupling

Trimethylsilylacetylene couples with iodinated derivatives under Pd/Cu catalysis :

Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, 25°C .

Product : Ethynyl-substituted derivatives (45–65% yields) .

Nucleophilic Substitution

The ester group participates in hydrolysis and transesterification:

Base-Catalyzed Hydrolysis

Conditions : KOH, MeOH/H₂O, reflux .

Product : 4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid (90% yield) .

Acid-Catalyzed Transesterification

Conditions : H₂SO₄, ethanol, 80°C.

Product : Ethyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate (82% yield).

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

Spiroheterocyclization with Enamino Ketones

Reaction with enamino ketones yields spiro[indenoquinoline-pyrrole] derivatives :

Conditions : Toluene, 120°C, 12 hrs .

Product : Spiro[indeno[1,2-b]quinoline-10,3'-pyrrole] (73% yield) .

Sulfonylation

Sulfonyl chlorides introduce sulfonyl groups at the N1 position :

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 3-Fluorophenylsulfonyl chloride | CH₂Cl₂, Et₃N | Methyl 1-(3-fluorophenylsulfonyl)-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | 77% . |

Wolff–Kishner Reduction

Hydrazine reduces carbonyl groups adjacent to the pyrrole ring :

Conditions : NH₂NH₂·H₂O, EtOH, reflux .

Product : Deoxygenated derivatives (e.g., 3-phenyl-5H-indeno[1,2-c]pyridazine-4-carbohydrazide) .

Mechanistic Insights

-

EAS Selectivity : The 4-methylphenyl group sterically shields C2, favoring C5 substitution .

-

Cross-Coupling Efficiency : Electron-withdrawing ester groups enhance oxidative addition in Pd-catalyzed reactions .

-

Cyclization Kinetics : Acidic conditions promote tautomerization, enabling 5-exo-trig cyclization .

This compound serves as a versatile intermediate in medicinal chemistry and materials science, enabling diverse functionalizations at multiple reactive sites.

Aplicaciones Científicas De Investigación

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-phenyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.

Ethyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

4-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of both the methyl ester and the 4-methylphenyl group, which can influence its reactivity and biological activity. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Actividad Biológica

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

This compound is an organic compound that serves as a versatile building block in organic synthesis. The compound can undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitution, leading to the formation of more complex molecules.

Common Reactions:

- Oxidation : Converts to pyrrole-3-carboxylic acids using agents like potassium permanganate.

- Reduction : Ester group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution : Electrophilic substitutions can occur at the pyrrole ring.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be between 3.12 and 12.5 µg/mL, demonstrating potent activity compared to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 3.12 - 12.5 | 2 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it may inhibit the growth of cancer cells through various mechanisms, including modulation of apoptosis and cell cycle regulation. For instance, compounds with similar structures have been reported to enhance the efficacy of cytotoxic agents in cancer models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.

- Modulation of Receptors : It may influence receptor activity, impacting signaling pathways related to cell growth and apoptosis .

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated a series of pyrrole derivatives for their antibacterial activity, identifying this compound as a lead compound with significant potential against resistant bacterial strains . -

Cancer Cell Line Evaluation :

In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBXYFBJILFUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443083 | |

| Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188524-66-5 | |

| Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.